4-(哌啶-1-磺酰基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

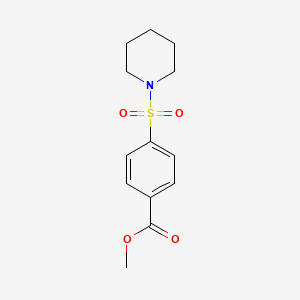

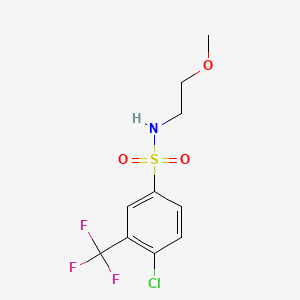

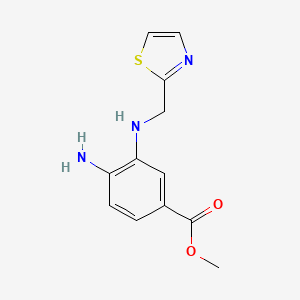

“Methyl 4-(piperidine-1-sulfonyl)benzoate” is a chemical compound with the CAS Number: 577752-97-7 . It has a molecular weight of 283.35 and its IUPAC name is methyl 4- (1-piperidinylsulfonyl)benzoate .

Molecular Structure Analysis

The molecular structure of “Methyl 4-(piperidine-1-sulfonyl)benzoate” can be represented by the InChI Code: 1S/C13H17NO4S/c1-18-13(15)11-5-7-12(8-6-11)19(16,17)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 . This code represents the unique structure of the molecule.Physical And Chemical Properties Analysis

“Methyl 4-(piperidine-1-sulfonyl)benzoate” has a molecular weight of 283.35 . More specific physical and chemical properties were not available in the retrieved data.科学研究应用

Pharmaceutical Synthesis

Methyl 4-(piperidine-1-sulfonyl)benzoate: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine moiety is a common structural feature in many drugs, contributing to their pharmacological activity. This compound can be used to synthesize derivatives that act as active pharmaceutical ingredients (APIs) in medications targeting a range of conditions, from neurological disorders to inflammation .

Development of Antidepressants

The piperidine structure is often found in molecules with antidepressant activity. Researchers can modify Methyl 4-(piperidine-1-sulfonyl)benzoate to create new compounds that may exhibit improved efficacy and reduced side effects compared to existing antidepressants .

Anti-inflammatory Agents

Compounds derived from Methyl 4-(piperidine-1-sulfonyl)benzoate can be explored for their anti-inflammatory properties. By adjusting the sulfonyl group, scientists can develop novel non-steroidal anti-inflammatory drugs (NSAIDs) that offer alternative mechanisms of action .

Analgesics Development

The modification of Methyl 4-(piperidine-1-sulfonyl)benzoate can lead to the creation of new analgesics. Piperidine derivatives are known to interact with various receptors in the nervous system, which can be harnessed to develop pain-relief medications .

Antimicrobial Research

Piperidine derivatives have shown potential as antimicrobial agents. By synthesizing new compounds from Methyl 4-(piperidine-1-sulfonyl)benzoate , researchers can investigate their efficacy against a range of bacterial and fungal pathogens .

Cancer Treatment Exploration

The structural flexibility of Methyl 4-(piperidine-1-sulfonyl)benzoate allows for the design of molecules that may interfere with cancer cell proliferation. These derivatives can be studied for their potential use in chemotherapy regimens .

Neuroprotective Compound Synthesis

Research into neurodegenerative diseases can benefit from compounds derived from Methyl 4-(piperidine-1-sulfonyl)benzoate . These substances can be designed to protect neurons from damage, offering hope for treatments of conditions like Alzheimer’s and Parkinson’s disease .

Chemical Biology Probes

In chemical biology, Methyl 4-(piperidine-1-sulfonyl)benzoate can be used to create probes that help elucidate biological pathways and molecular interactions. These probes can be particularly useful in understanding diseases at the molecular level .

作用机制

属性

IUPAC Name |

methyl 4-piperidin-1-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-18-13(15)11-5-7-12(8-6-11)19(16,17)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAZFALZRCGBJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(piperidine-1-sulfonyl)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}propanamide](/img/structure/B2879417.png)

![tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2879424.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2879426.png)

![N-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2879431.png)

![2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2879433.png)